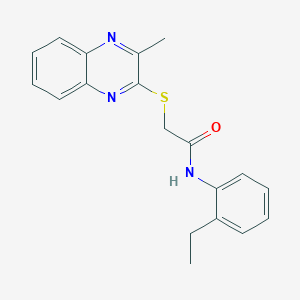![molecular formula C20H20N2O3S B2895603 benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-41-6](/img/structure/B2895603.png)
benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, C21H18O5, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield, IR, NMR, and LCMS data of a similar compound have been reported .Aplicaciones Científicas De Investigación
Antioxidant Therapy in Chronic Chagas' Heart Disease :
- Chronic Chagas' heart disease patients were found to experience oxidative stress, which contributes to disease progression. A study investigated the effects of antioxidant therapy with vitamins E and C on oxidative stress biomarkers in patients treated with Benznidazole, a drug with similar reactive potential to the queried compound (Ribeiro et al., 2010).
Interactions of DAAO Inhibitor CBIO with Morphine :
- This study explored the interactions between morphine and a potent DAAO inhibitor in pain and analgesia tolerance, highlighting the potential therapeutic applications of specific inhibitors in chronic pain management, which could be relevant to the pharmacological properties of the queried compound (Gong et al., 2012).
Benzene Poisoning and Hematological Malignancy :
- Research on benzene poisoning, a risk factor for hematological malignancy, emphasizes the toxicological aspects and genetic susceptibility, providing a context for understanding the safety profile of chemical compounds with potential toxicity similar to benzene (Rothman et al., 1997).
Oxidative Stress and Immune Response in Benzene Exposure :
- A study on gasoline filling workers exposed to benzene showed adverse effects on many biological systems, including oxidative stress and immune suppression, relevant to assessing the environmental and occupational hazards of chemical compounds (Uzma et al., 2010).
Metformin's Scavenging Action on Methylglyoxal :
- Metformin, a widely used drug, scavenges highly reactive dicarbonyl compounds like Methylglyoxal to form a novel imidazolinone metabolite in humans. This study highlights the chemical interactions and potential therapeutic effects relevant to the research applications of complex chemical compounds (Kinsky et al., 2016).
Mecanismo De Acción
Direcciones Futuras
The development of novel compounds with similar structures for potential antitumor agents is a promising area of research . Further studies are needed to fully understand the properties and potential applications of “benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone”.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-3-4-14(2)16(9-13)11-26-20-21-7-8-22(20)19(23)15-5-6-17-18(10-15)25-12-24-17/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRQVNBNRHBDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

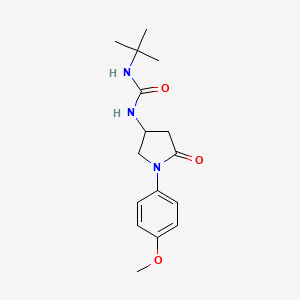

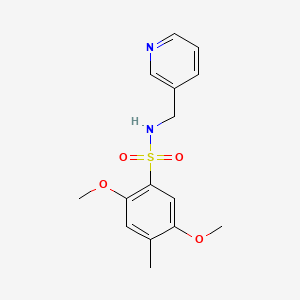
![2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2895528.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)
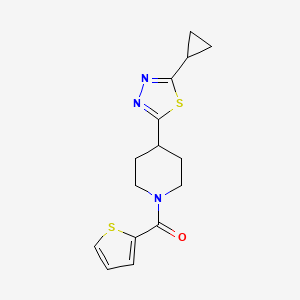
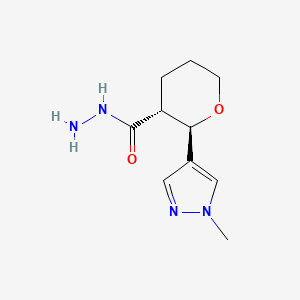
![(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2895534.png)

![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2895536.png)

![1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2895539.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2895541.png)
